N-Methyl-5-pyrimidinemethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

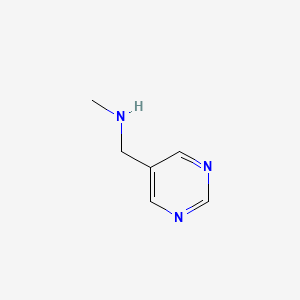

N-Methyl-5-pyrimidinemethanamine: is an organic compound with the molecular formula C6H9N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of N-Methyl-5-pyrimidinemethanamine typically involves the reaction of pyrimidine derivatives with methylating agents. One common method includes the reaction of 5-bromomethylpyrimidine with methylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: N-Methyl-5-pyrimidinemethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form N-methyl-5-pyrimidinemethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-Methyl-5-pyrimidinemethanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-Methyl-5-pyrimidinemethanamine has been identified as a promising candidate in drug development, particularly in the following areas:

1.1 Anticancer Activity

Recent studies have demonstrated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines. In one study, a series of pyrimidine derivatives were evaluated for their cytotoxic effects on human cancer cells, revealing IC50 values that suggest potent anticancer activity (see Table 1) .

1.2 Antimicrobial Properties

this compound derivatives have also shown promising antimicrobial activity against various bacterial strains. Studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics (Table 2) .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|---|

| 33 | S. aureus | 0.0252 | |

| 34 | E. coli | 0.0029 | |

| 35 | P. aeruginosa | 0.0328 |

Agricultural Applications

This compound is being explored for its potential use in agricultural chemistry, particularly as a pesticide or herbicide. Its ability to act on specific biological pathways makes it an attractive candidate for developing environmentally friendly agrochemicals.

2.1 Herbicidal Activity

Research indicates that certain pyrimidine derivatives can selectively inhibit the growth of weeds while being safe for crops. This selectivity is crucial for sustainable agricultural practices, minimizing the impact on non-target species .

Material Science Applications

In material science, this compound is being investigated for its role in polymer chemistry.

3.1 Polymerization Initiator

The compound can act as a polymerization initiator or modifier in the synthesis of advanced materials such as polyurethanes and polyamides. Its unique structure allows it to enhance the mechanical properties of polymers while improving their thermal stability .

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of this compound derivatives and their evaluation against ovarian cancer models demonstrated significant tumor growth inhibition through apoptosis induction and angiogenesis inhibition .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the effectiveness of a specific derivative against multi-drug resistant bacterial strains, showcasing its potential as a new antimicrobial agent in clinical settings .

Mécanisme D'action

The mechanism of action of N-Methyl-5-pyrimidinemethanamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzyme activity. The compound can bind to active sites of enzymes, altering their function and affecting metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

- N-Methyl-1-(pyrimidin-5-yl)methanamine

- N-(5-pyrimidinyl)methyl-2-pyridinamine

- 4-Amino-5-(aminomethyl)-2-methylpyrimidine

Comparison: N-Methyl-5-pyrimidinemethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .

Activité Biologique

N-Methyl-5-pyrimidinemethanamine, also known as 5-(aminomethyl)-2-methylpyrimidin-4-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its pyrimidine ring structure with an amino group at the 5-position and a methyl group at the 2-position. It serves as a precursor in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals such as thiamine (Vitamin B1) and other aminopyrimidine derivatives.

The synthesis of this compound typically involves nucleophilic substitutions and condensation reactions, making it a versatile building block in organic synthesis.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL .

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines (MCF-7, MDA-MB453). For instance, certain derivatives showed IC50 values indicating potent cytotoxicity against these cancer cells, suggesting that modifications to the pyrimidine structure can enhance its therapeutic efficacy .

Table 1 summarizes the anticancer activity of selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 10 | MDA-MB453 | 29.1 |

| Compound 11 | MCF-7 | 15.3 |

| Compound 12 | A549 | 0.03 |

| Compound 13 | Colo-205 | 0.01 |

3. Neurological Effects

This compound's role as a precursor for thiamine highlights its importance in neurological functions. Thiamine is crucial for carbohydrate metabolism and neuronal health; deficiencies can lead to severe neurological disorders such as Wernicke-Korsakoff syndrome.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication (e.g., DNA gyrase), which is critical for bacterial survival and replication .

- Cellular Uptake : Its derivatives may enhance thiamine uptake through specific transporters, thereby improving bioavailability and efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Antibacterial Study : A study by Kumari et al. explored pyrimidine derivatives targeting DNA gyrase, demonstrating promising antibacterial activity against resistant strains like MRSA and VRE .

- Anticancer Research : Tiwari et al. synthesized pyrimidine-triazole compounds that exhibited significant anticancer activity against multiple cell lines, indicating the potential for developing more effective cancer therapies based on this scaffold .

- Neuroprotective Potential : Almehizia et al. investigated pyrazolo-pyrimidine derivatives for their anti-Alzheimer's activity, revealing antioxidant properties that could be beneficial in neurodegenerative disease management .

Propriétés

IUPAC Name |

N-methyl-1-pyrimidin-5-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-7-2-6-3-8-5-9-4-6/h3-5,7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOXVBDCJZLBOAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.